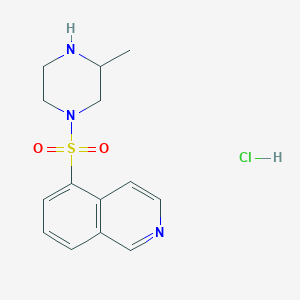

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride

Vue d'ensemble

Description

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine monohydrochloride is a chemical compound known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is often used as a kinase inhibitor, which makes it valuable in studies related to cellular signaling pathways and various diseases.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine monohydrochloride typically involves the reaction of isoquinoline derivatives with sulfonyl chlorides, followed by the introduction of a piperazine ring. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for large-scale applications.

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine monohydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halides, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Applications De Recherche Scientifique

Chemistry

- Organic Synthesis : The compound serves as a reagent in organic synthesis and catalysis, facilitating various chemical reactions due to its unique functional groups.

- Catalysis : It is employed in catalytic processes that involve kinase inhibition.

Biology

- Cell Signaling Studies : 1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride is pivotal in studying cellular signaling pathways, particularly those involving PKC. By inhibiting specific isoforms of PKC, it influences cell growth, differentiation, and apoptosis .

- Enzyme Inhibition : The compound's mechanism involves binding to the active site of kinases, preventing phosphorylation of target proteins and modulating various cellular processes .

Medicine

- Cancer Research : The compound is investigated for its therapeutic potential in cancer treatment by selectively inhibiting PKC isoforms that are often overactive in tumorigenesis .

- Neurodegenerative Disorders : Studies suggest potential applications in neurodegenerative diseases where PKC plays a role in neuronal signaling and survival .

Industry

- Pharmaceutical Development : Its properties make it valuable in the development of new pharmaceuticals aimed at targeting specific kinases involved in disease processes .

- Biochemical Assays : It is used in biochemical assays to evaluate kinase activity and inhibition profiles.

Case Studies

- Influence on Eosinophil Apoptosis : A study investigated the effects of this compound on eosinophil apoptosis in nasal polyp tissues. Results indicated that varying concentrations of Iso-H7 influenced apoptosis rates, highlighting its potential therapeutic implications in allergic conditions .

- Signal Transduction Pathways : Research demonstrated that this compound alters phosphorylation states of downstream substrates involved in signal transduction pathways, providing insights into its mechanism of action and therapeutic applications .

Mécanisme D'action

The compound exerts its effects by inhibiting specific kinases, which are enzymes that play a crucial role in cellular signaling pathways. By binding to the active site of these kinases, 1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine monohydrochloride prevents the phosphorylation of target proteins, thereby modulating various cellular processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine: Another kinase inhibitor with a similar structure but different functional groups.

5-(2-Methylpiperazine-1-sulfonyl)isoquinoline: Shares the isoquinoline and piperazine moieties but differs in its substitution pattern.

Uniqueness

1-(5-Isoquinolinylsulfonyl)-3-methylpiperazine monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain kinases makes it a valuable tool in research and potential therapeutic applications.

Activité Biologique

1-(5-Isoquinolinesulfonyl)-3-methylpiperazine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and therapeutic applications. This article delves into its biological activity, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

The primary mechanism of action for this compound involves the inhibition of inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis. IMPDH is crucial for the de novo purine biosynthesis pathway, catalyzing the conversion of inosine 5′-monophosphate (IMP) to xanthosine 5′-monophosphate (XMP). Inhibition of this enzyme disrupts nucleotide synthesis, leading to impaired bacterial growth and survival .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the piperazine and isoquinoline moieties significantly affect the biological activity of the compound. A study synthesized forty-eight analogues and evaluated their inhibitory effects on M. tuberculosis IMPDH. Key findings include:

- Cyclohexyl Group : Essential for maintaining activity against IMPDH.

- Piperazine Modifications : Substituting or modifying the piperazine ring often resulted in loss of activity. For example, introducing a methyl group at position 3 severely reduced both biochemical and whole-cell activities .

- Isoquinoline Moiety : The presence of a nitrogen atom in the isoquinoline structure is critical for compound uptake and activity against M. tuberculosis.

Biological Activity Data

The following table summarizes the biological activity data for selected analogues of this compound:

| Compound | IC50 (µM) | MIC90 (µM) | On-target Selectivity |

|---|---|---|---|

| Compound 1 | 0.1 | 2 | Yes |

| Compound 2 | 0.3 | 15.6 | Yes |

| Compound 3 | 0.035 | 3.1 | Yes |

| Compound 4 | 0.27 | 3.9 | Yes |

| Resistant Mutant | >100 | 250 | No |

Antitubercular Activity

In a significant study, compounds derived from the original structure were tested against drug-resistant strains of M. tuberculosis. Notably, some analogues maintained efficacy against resistant mutants, indicating their potential as novel therapeutic agents in combating multi-drug resistant tuberculosis .

Vasodilative Properties

Beyond its antimicrobial effects, this compound has been reported to exhibit vasodilative activity, making it clinically relevant for treating conditions such as cerebral vasospasm post-subarachnoid hemorrhage. The compound is marketed under the name "Eril Inj." in Japan for such applications .

Propriétés

IUPAC Name |

5-(3-methylpiperazin-1-yl)sulfonylisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S.ClH/c1-11-10-17(8-7-16-11)20(18,19)14-4-2-3-12-9-15-6-5-13(12)14;/h2-6,9,11,16H,7-8,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSVAQSKHCFWOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90931117 | |

| Record name | 5-(3-Methylpiperazine-1-sulfonyl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141543-65-9 | |

| Record name | Isoquinoline, 5-[(3-methyl-1-piperazinyl)sulfonyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141543-65-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperazine, 1-(5-isoquinolinylsulfonyl)-3-methyl-, monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141543659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(3-Methylpiperazine-1-sulfonyl)isoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90931117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.